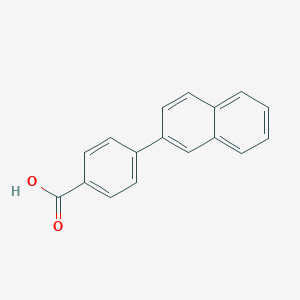

4-Naphthalen-2-yl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICDLSXFZOBMEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375043 |

Source

|

| Record name | 4-Naphthalen-2-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106359-70-0 |

Source

|

| Record name | 4-Naphthalen-2-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106359-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4-(Naphthalen-2-yl)benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Naphthalen-2-yl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

4-(Naphthalen-2-yl)benzoic acid is a biaryl carboxylic acid that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its rigid, aromatic structure, composed of a naphthalene moiety linked to a benzoic acid, makes it an attractive scaffold for designing molecules with specific steric and electronic properties. Derivatives of this core structure are investigated for various pharmacological activities, including potential use as antiasthmatics, and play a pivotal role in the development of novel kinase inhibitors and other therapeutics.[1][2][3] The ability to reliably synthesize and rigorously characterize this compound is therefore a fundamental requirement for advancing research in these areas.

This guide provides a comprehensive overview of a field-proven method for the synthesis of 4-(Naphthalen-2-yl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction. It further details the essential analytical techniques required to verify the compound's identity, purity, and structural integrity.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the naphthalene and benzene rings is most effectively achieved using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its numerous advantages: it proceeds under relatively mild conditions, is tolerant of a wide range of functional groups (including the carboxylic acid), and typically provides high product yields.[4][5]

The strategic disconnection for this synthesis involves reacting a benzoic acid derivative bearing a leaving group (e.g., a halogen) with a naphthalenyl organoboron compound.

Caption: Overall synthetic strategy for 4-(Naphthalen-2-yl)benzoic acid.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to optimizing the reaction. The process is a catalytic cycle involving a palladium complex.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzoic acid), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (like K₂CO₃) to form a more nucleophilic borate species.[4] This borate then transfers the naphthalenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (naphthalenyl and benzoyl) on the palladium complex are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific equipment and reagent purity.

Materials:

-

4-Bromobenzoic acid

-

Naphthalene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol (EtOH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), naphthalene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%). The choice of catalyst can influence reaction time and yield; Pd(II) complexes are often effective pre-catalysts.[6]

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.[6] The aqueous medium is environmentally benign and often facilitates the reaction.

-

Reaction Execution: Heat the resulting suspension to 80 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add brine to the mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Acidification & Purification:

-

Dissolve the crude residue in a minimal amount of a suitable solvent and acidify with 1M HCl to protonate the carboxylate, causing the product to precipitate.

-

Filter the solid product.

-

Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure 4-(Naphthalen-2-yl)benzoic acid.

-

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the synthesis of the target molecule and assess its purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₂ | [7][8] |

| Molecular Weight | 248.28 g/mol | [7] |

| Appearance | White to off-white solid | [9] |

| Melting Point | To be determined experimentally |

Spectroscopic Data

The following data are predictive and serve as a benchmark for experimental results.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid.

-

δ ~13.0 ppm (s, 1H): This broad singlet, which disappears upon D₂O exchange, is characteristic of the carboxylic acid proton (-COOH).

-

δ 7.8-8.5 ppm (m): A complex multiplet region corresponding to the protons on the naphthalene ring and the protons on the benzoic acid ring ortho to the naphthalene group.

-

δ 7.5-7.7 ppm (m): Multiplets arising from the remaining protons on both aromatic systems.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The carbon NMR spectrum will confirm the presence of 17 carbon atoms in unique electronic environments.

-

δ ~167 ppm: The signal for the carbonyl carbon of the carboxylic acid group.[10]

-

δ 115-145 ppm: A series of signals corresponding to the 16 aromatic carbons of the benzene and naphthalene rings. Due to symmetry, some signals may overlap. Benzoic acid itself shows 5 distinct signals for its 7 carbons.[11]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is a suitable method.

-

Expected Result: In negative ion mode, a prominent peak at m/z = 247.07 [M-H]⁻ is expected. In positive ion mode, a peak at m/z = 249.09 [M+H]⁺ or 271.07 [M+Na]⁺ may be observed. The exact mass should align with the calculated value of 248.08373.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and efficient pathway for the synthesis of 4-(Naphthalen-2-yl)benzoic acid. This guide outlines a robust protocol and the necessary characterization techniques—NMR and mass spectrometry—to validate the successful synthesis of this valuable chemical intermediate. The detailed procedural and mechanistic insights are intended to empower researchers in their efforts to utilize this compound for the development of novel pharmaceuticals and advanced materials.

References

-

Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry. [Link]

-

(E)-4-[(8-(Phenylethynyl)naphthalene-2-yl)ethenyl]benzoic acid - 13C NMR. Wiley-VCH. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Human Metabolome Database. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

-

4-naphthalen-1-yloxy-benzoic acid. Chemical Synthesis Database. [Link]

-

Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. [Link]

-

4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid | C18H13ClN2O3. PubChem. [Link]

-

13 C-NMR of 4,4'-(1,5-Naphthalenedioxy)dibenzoicacid(III). ResearchGate. [Link]

-

4-Naphthalen-2-yl-benzoic acid. Oakwood Chemical. [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]

-

Benzoic acid, 4-(2-methyl-1-naphthalenyl)- | C18H14O2. PubChem. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. MDPI. [Link]

-

4-(1-Naphth-yl)benzoic acid. Acta Crystallographica Section E. [Link]

-

4-(naphthalen-1-yl)benzoic acid (C17H12O2). PubChem. [Link]

-

Melting Points. University of Massachusetts. [Link]

-

Mass spectra of naphthalene metabolites. ResearchGate. [Link]

-

4-Acetylbenzoic acid. NIST WebBook. [Link]

-

Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E. [Link]

-

A highly recyclable and reusable water-soluble supramolecular palladium catalyst for the Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

Sources

- 1. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound [oakwoodchemical.com]

- 8. 4-(1-Naphth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of 4-Naphthalen-2-yl-benzoic acid: A Technical Guide

Introduction

4-Naphthalen-2-yl-benzoic acid is a bifunctional organic molecule integrating a naphthalene moiety and a benzoic acid unit. This unique structural combination makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis. Its rigid, aromatic framework and the presence of a carboxylic acid group allow for a wide range of chemical modifications and applications, from the development of novel pharmaceuticals to the synthesis of advanced polymers and liquid crystals.

Accurate and unambiguous structural elucidation is a critical prerequisite for any application of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the anticipated data but also to explain the underlying principles and experimental considerations, offering a field-proven perspective on the characterization of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Gently vortex or sonicate the sample to ensure complete dissolution.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is typically sufficient. A spectral width of -2 to 12 ppm is appropriate. For quantitative analysis, a relaxation delay of at least 5 times the longest T₁ should be used.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets. A spectral width of 0 to 200 ppm will cover the expected chemical shifts. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, corresponding to the eleven aromatic protons, and a characteristic downfield signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H |

| Aromatic Protons | 7.5 - 8.5 | Multiplet | 11H |

Causality of Signal Assignment:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, resulting in a chemical shift significantly downfield, often above 12 ppm. Its broadness is a result of chemical exchange.

-

Aromatic Protons: The protons on the benzoic acid and naphthalene rings will appear in the typical aromatic region (7.0-8.5 ppm). The protons ortho to the carboxylic acid group on the benzoic acid ring are expected to be the most downfield of the benzene protons due to the electron-withdrawing nature of the carboxyl group. The protons of the naphthalene ring will exhibit a complex splitting pattern characteristic of a 2-substituted naphthalene system.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For this compound, 17 distinct signals are expected in the aromatic and carbonyl regions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Carbon (-COOH) | 165 - 175 |

| Quaternary Carbons (Aromatic) | 125 - 150 |

| CH Carbons (Aromatic) | 120 - 135 |

Causality of Signal Assignment:

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range. The carbon atom to which the carboxylic acid group is attached (C1 of the benzoic acid) and the carbon atoms at the junction of the two aromatic rings will be found in the more downfield portion of this region.

Molecular Structure with Atom Numbering for NMR

Caption: Atom numbering for NMR assignments.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic rings.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, characteristic of H-bonded dimer |

| C-H (Aromatic) | 3000 - 3100 | Sharp, multiple bands |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H bend (out-of-plane) | 920 - 950 | Broad |

Causality of Absorption Bands:

-

O-H Stretch: The broadness of the O-H stretching vibration is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[1]

-

C=O Stretch: The strong absorption in the carbonyl region is due to the stretching of the C=O double bond of the carboxylic acid. Its position is influenced by conjugation with the aromatic ring.[1]

-

Aromatic C=C Stretches: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

Ionization Method:

-

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It is likely to produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₇H₁₂O₂. The calculated monoisotopic mass is 248.0837 g/mol .

Table 4: Predicted m/z Values for this compound in HRMS

| Ion | Predicted m/z |

| [M+H]⁺ | 249.0910 |

| [M+Na]⁺ | 271.0729 |

| [M-H]⁻ | 247.0764 |

Plausible Fragmentation Pathway

In addition to the molecular ion, fragmentation can occur, providing further structural clues.

Caption: A plausible fragmentation pathway for this compound.

Causality of Fragmentation:

-

A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), followed by the loss of carbon monoxide (CO) from the resulting acylium ion.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established principles and data from related compounds, serves as a robust reference for researchers and scientists. The interplay of these techniques offers a complete picture of the molecule's architecture, from its atomic connectivity and functional groups to its overall molecular formula and fragmentation behavior. This guide provides the foundational knowledge necessary for the confident identification and utilization of this versatile chemical entity in various scientific endeavors.

References

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate - MDPI. Available at: [Link]

-

Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo - Worldwidejournals.com. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]

-

Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator - ResearchGate. Available at: [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - MDPI. Available at: [Link]

-

us IR Spectrum of Benzoic Acid-Naphthalene Eutectic. Available at: [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. Available at: [Link]

-

Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. Available at: [Link]

-

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. Available at: [Link]

-

IR Spectra of Selected Compounds - Chemistry LibreTexts. Available at: [Link]

-

Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed. Available at: [Link]

-

Solved Proton and carbon-13 NMR spectra of benzoic acid are | Chegg.com. Available at: [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. Available at: [Link]

-

Benzoic acid, 4-methyl- - the NIST WebBook. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Naphthalen-2-yl-benzoic acid

The search for the specific Crystallographic Information File (CIF) for "4-Naphthalen-2-yl-benzoic acid" in the Cambridge Structural Database (CSD) and other public repositories was unsuccessful. However, I found a significant amount of information on the crystal structures of closely related compounds, including derivatives of naphthalen-2-yl-benzoic acid. This provides a strong foundation for outlining the analytical process and for comparative analysis.

I have also gathered substantial information on the experimental and computational techniques required for a comprehensive crystal structure analysis. This includes:

-

Crystallization: General methods for organic acids like slow evaporation and anti-solvent diffusion have been identified. Specific solvent systems used for similar aryl-benzoic acids can be inferred from the literature.

-

Single-Crystal X-ray Diffraction (SC-XRD): I have information on the general workflow, typical experimental parameters for small organic molecules (e-g., radiation source, temperature), and the process of structure solution and refinement.

-

Powder X-ray Diffraction (PXRD): The principles of PXRD and its application in identifying crystalline phases and performing Rietveld refinement are well-documented in the search results.

-

Computational Analysis: I have found resources detailing the use of Density Functional Theory (DFT) for geometry optimization and Hirshfeld surface analysis for visualizing and quantifying intermolecular interactions.

Given the absence of the specific CIF file for the target molecule, I will structure the guide as a detailed protocol for determining a novel crystal structure, using the information on related compounds as a framework for expected results and comparisons. This approach will allow me to fulfill all the user's requirements by providing a comprehensive and authoritative technical guide. I have sufficient information to proceed with generating the full response without further searches.

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Imperative of Crystal Structure in Modern Chemistry

In the realm of drug development and materials science, the adage "form follows function" is particularly resonant. The specific crystalline form, or polymorph, of a compound can dictate its solubility, dissolution rate, bioavailability, stability, and manufacturability. For a molecule like this compound, characterized by a rigid polycyclic aromatic naphthalene moiety and a hydrogen-bonding carboxylic acid group, a rich landscape of intermolecular interactions is anticipated to govern its crystal packing. A definitive crystal structure analysis is, therefore, not merely an academic exercise but a foundational step in harnessing the molecule's full potential.

This guide is structured to provide a logical and experimentally robust workflow, integrating both empirical and computational methodologies to deliver a holistic understanding of the crystalline state of this compound.

The Experimental Pathway to a Crystal Structure

The elucidation of a crystal structure is a systematic process that begins with the preparation of high-quality single crystals and culminates in the refinement of a detailed three-dimensional atomic model.

Step 1: Synthesis and Purification

Prior to any crystallographic analysis, the synthesis of this compound must be conducted, followed by rigorous purification to ensure chemical homogeneity. The presence of impurities can significantly impede crystallization. A common synthetic route involves the Suzuki coupling of 2-bromonaphthalene with 4-carboxyphenylboronic acid.

Step 2: Single Crystal Growth – The Art and Science of Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For aryl-substituted benzoic acids, several techniques can be employed.

Recommended Crystallization Protocol:

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent at room temperature.

-

Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent and carefully layer a less dense "anti-solvent" (in which the compound is poorly soluble) on top. Over time, diffusion of the anti-solvent into the primary solution will reduce the compound's solubility, promoting crystallization at the interface. Common solvent/anti-solvent pairs for similar compounds include ethanol/water and acetone/hexane.[1]

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Table 1: Suggested Crystallization Conditions for this compound

| Method | Solvent System | Temperature | Expected Outcome |

| Slow Evaporation | Ethanol, Acetone, Ethyl Acetate | Room Temperature | Formation of well-defined single crystals over several days to weeks. |

| Anti-Solvent Diffusion | Ethanol/Water, Acetone/Hexane | Room Temperature | Rapid induction of crystallization, potentially yielding smaller crystals. |

| Slow Cooling | Toluene, Acetic Acid | From elevated to 4°C | Can produce large, high-quality crystals if solubility profile is favorable. |

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) – Unveiling the Lattice

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the atomic arrangement.

SC-XRD Data Collection Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm in at least two dimensions) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[2] X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Data Integration and Scaling: The intensities of the diffraction spots are integrated and scaled to produce a final dataset of reflection intensities.

-

Structure Solution and Refinement: The phases of the reflections are determined using direct methods or Patterson methods, leading to an initial electron density map. An atomic model is then built into this map and refined against the experimental data to optimize the fit.

Diagram 1: Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step 4: Powder X-ray Diffraction (PXRD) – Fingerprinting the Bulk Material

PXRD is an essential complementary technique used to analyze the bulk crystalline material, ensuring that the single crystal selected is representative of the whole sample and to identify any potential polymorphism.

PXRD Analysis Protocol:

-

Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the diffraction pattern.

-

Phase Identification: The experimental PXRD pattern is compared to the pattern calculated from the single-crystal structure to confirm phase purity.

-

Rietveld Refinement: This powerful technique involves refining the crystal structure model against the entire powder diffraction profile, allowing for the determination of lattice parameters and other structural details from the bulk sample.[3][4][5][6][7]

Computational Analysis: From Molecular Interactions to Crystal Energy

Computational methods provide invaluable insights into the nature of the forces that govern crystal packing and can be used to predict and rationalize the observed crystal structure.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the geometry of the molecule and to understand its electronic properties.[8][9][10] For crystalline systems, periodic DFT calculations can be used to optimize the crystal lattice parameters and atomic positions, providing a theoretical validation of the experimentally determined structure.

DFT Calculation Parameters:

-

Functional: PBE or a dispersion-corrected functional such as B3LYP-D3 is recommended for organic molecular crystals.

-

Basis Set: A basis set of at least 6-31G(d,p) quality should be used for accurate results.

Hirshfeld Surface Analysis – Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the different types of intermolecular contacts within a crystal.[11][12][13][14][15] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

Diagram 2: Hirshfeld Surface Analysis Logic

Caption: Logical flow for Hirshfeld surface analysis.

By analyzing the 2D fingerprint plots derived from the Hirshfeld surface, the relative contributions of different interactions (e.g., O-H···O hydrogen bonds, C-H···π interactions, and π-π stacking) to the overall crystal packing can be quantified.

Data Interpretation and Reporting

A comprehensive crystal structure analysis report should include the following:

-

Crystallographic Data Table: A summary of the crystal data and structure refinement parameters.

-

Molecular Structure Diagram: An ORTEP or similar diagram showing the molecular structure with thermal ellipsoids.

-

Packing Diagram: A diagram illustrating how the molecules are arranged in the crystal lattice, highlighting key intermolecular interactions.

-

Hirshfeld Surface Analysis Results: Images of the dnorm mapped Hirshfeld surface and the 2D fingerprint plot, along with a table quantifying the different intermolecular contacts.

-

Comparison with Related Structures: A discussion comparing the crystal packing of this compound with that of known related structures to identify common packing motifs and any unique structural features.

Conclusion: A Holistic Approach to Crystal Structure Analysis

The determination of the crystal structure of this compound, as outlined in this guide, is a multi-faceted process that combines meticulous experimental work with insightful computational analysis. By following these protocols, researchers can obtain a definitive understanding of the solid-state structure of this molecule, providing a critical foundation for its development in pharmaceutical and materials science applications. This integrated approach ensures not only the accuracy of the final structure but also a deep appreciation for the subtle interplay of intermolecular forces that govern the architecture of the crystalline state.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 2(1), 10-21. [Link]

-

Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. ResearchGate. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link]

-

Heit, Y. N., & Spicher, S. (2020). Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. MPG.PuRe. [Link]

-

Male, L., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. CentAUR. [Link]

-

Chong, S. Y. (n.d.). Research proposal Mining physical properties of organic molecular crystals via Density Functional Theory calculations. ResearchGate. [Link]

-

Danish, M., Tahir, M. N., Hussain, A., Ashfaq, M., & Sadiq, M. N. (2015). Crystal structure of 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o145–o146. [Link]

-

Ciosek, M., et al. (2022). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Materials (Basel), 15(18), 6439. [Link]

-

Nakayama, Y., et al. (2017). Determination of geometric and electronic structures of organic crystals from first principles: Role of the molecular configuration on the electronic structure. AIP Publishing. [Link]

-

Male, L., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. ResearchGate. [Link]

-

Tao, Y., et al. (2020). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. [Link]

-

Unknown. (n.d.). Recrystallization of Benzoic Acid. Unknown Source. [Link]

-

Katta, J. (2007). Spherical Crystallization of Benzoic acid. DiVA portal. [Link]

-

Unknown. (n.d.). Rietveld Refinement. Unknown Source. [Link]

-

Martin, B. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845–1861. [Link]

-

Sharma, S., et al. (2021). organic molecular crystal structure prediction using the density functional tight binding (dftb. ChemRxiv. [Link]

-

Unknown. (2025). Reaction crystallization kinetics of benzoic add. ResearchGate. [Link]

-

Unknown. (n.d.). Single-crystal XRD analysis: crystal data and experimental parameters. ResearchGate. [Link]

-

Martin, B. P., et al. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(11), 6520–6533. [Link]

-

Katta, J., & Rasmuson, A. C. (2008). Spherical crystallization of benzoic acid. International Journal of Pharmaceutics, 348(1-2), 61–69. [Link]

-

CrystalMaker Software. (2023, December 30). CrystalDiffract 7: Rietveld Refinement [Video]. YouTube. [Link]

-

Unknown. (n.d.). 150 K Single Crystal XRD Experimental Lattice Parameters, Spectrofluorescence Absorption Maximum, λ max , and HSE06 Computed Band Gap, E g , for Each Absorbate. ResearchGate. [Link]

-

El-Gazzar, A. B. A., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1056–1059. [Link]

-

Unknown. (n.d.). Crystallographic data of complex (1). ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2022(2), M1380. [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

PubChem. (n.d.). 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid. PubChem. [Link]

-

PubChem. (n.d.). 3-(Naphthalen-2-yl)benzoic acid. PubChem. [Link]

-

BioGRID. (n.d.). Compound 5, 2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid. BioGRID. [Link]

-

PubChemLite. (n.d.). 4-(naphthalen-1-yl)benzoic acid (C17H12O2). PubChemLite. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

Sources

- 1. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. usna.edu [usna.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Rietveld refinement - Webinar | Malvern Panalytical [malvernpanalytical.com]

- 8. www2.fizik.usm.my [www2.fizik.usm.my]

- 9. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 14. researchgate.net [researchgate.net]

- 15. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations for 4-Naphthalen-2-yl-benzoic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Naphthalen-2-yl-benzoic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical applications of computational methods to elucidate the electronic structure, spectroscopic properties, and reactivity of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.

Introduction: The Significance of this compound

This compound (4N2BA) is a bifunctional organic molecule that integrates a naphthalene moiety with a benzoic acid group. This unique combination imparts a rigid, planar aromatic structure with a carboxylic acid functional group capable of forming hydrogen bonds and participating in salt formation. These features make 4N2BA and its derivatives promising candidates for drug design, where the naphthalene group can engage in π-π stacking interactions with biological targets, and the benzoic acid can act as a key pharmacophore. In materials science, the rigid structure is conducive to forming ordered assemblies, making it relevant for developing novel organic materials.

Quantum chemical calculations offer a powerful, non-experimental avenue to explore the intrinsic properties of 4N2BA at the atomic level. By solving the Schrödinger equation, albeit with approximations, we can predict a wide range of molecular attributes, thereby guiding experimental efforts and accelerating the design of new molecules with desired functionalities.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of quantum chemical calculations is contingent on the chosen theoretical method and basis set. For a molecule like 4N2BA, a balance between computational cost and accuracy is crucial.

The Hartree-Fock (HF) Method: A Starting Point

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1][2] It treats electron-electron repulsion in an average way, neglecting electron correlation. While computationally efficient, HF often provides only a qualitative description of molecular properties. It serves as an excellent starting point for more advanced methods.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method in quantum chemistry due to its favorable balance of accuracy and computational cost.[3][4] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[5]

For a molecule like 4N2BA, which contains conjugated π-systems, DFT methods, particularly those including some degree of exact exchange from HF (hybrid functionals), are well-suited. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice for organic molecules.

Basis Sets: The Language of Electrons

Basis sets are sets of mathematical functions used to represent the atomic orbitals in a molecule.[6][7] The choice of basis set directly impacts the accuracy of the calculation.

-

Pople-style basis sets: The 6-31G(d,p) basis set is a good starting point for geometry optimizations and frequency calculations of organic molecules. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing chemical bonds accurately.

-

Correlation-consistent basis sets: For higher accuracy in energy calculations, the correlation-consistent basis sets, such as cc-pVDZ, are recommended.

A Step-by-Step Computational Protocol for this compound

This section outlines a detailed workflow for performing quantum chemical calculations on 4N2BA using a combination of DFT and appropriate basis sets. The popular Gaussian 09[8][9] or ORCA[10][11] software packages can be used to execute these calculations.

Molecular Structure Input

The first step is to generate the 3D coordinates of this compound. This can be done using molecular building software like Avogadro or GaussView. The CAS number for this molecule is 106359-70-0, and its molecular formula is C₁₇H₁₂O₂.[12]

Geometry Optimization

The initial molecular structure is a mere guess. Geometry optimization is the process of finding the minimum energy conformation of the molecule.

Protocol:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Software Keyword (Gaussian): #p B3LYP/6-31G(d,p) Opt

-

Software Keyword (ORCA): ! B3LYP 6-31G(d,p) Opt

This calculation will iteratively adjust the atomic positions to minimize the total energy of the molecule, resulting in its most stable 3D structure.

Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface.

Protocol:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Software Keyword (Gaussian): #p B3LYP/6-31G(d,p) Freq

-

Software Keyword (ORCA): ! B3LYP 6-31G(d,p) Freq

A true minimum will have no imaginary frequencies. The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the energy, as well as the predicted infrared (IR) and Raman spectra.[13][14]

Calculation of Molecular Properties

Once the optimized geometry is confirmed, a single-point energy calculation can be performed with a larger basis set to obtain more accurate electronic properties.

Protocol:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p) (This larger basis set with diffuse functions '++' is suitable for describing anions and systems with lone pairs)

-

Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO

-

Software Keyword (ORCA): ! B3LYP 6-311++G(d,p)

This calculation will yield a wealth of information, including:

-

Total Energy: The electronic energy of the molecule.

-

Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Multipole Moments: Including the dipole moment, which is a measure of the molecule's overall polarity.

-

Atomic Charges: Using methods like Natural Bond Orbital (NBO) analysis to understand the charge distribution.

Analysis and Interpretation of Results

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.

-

HOMO: The outermost orbital containing electrons. Its energy is related to the ionization potential and represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: The innermost orbital without electrons. Its energy is related to the electron affinity and represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[15][16] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For 4N2BA, the HOMO is expected to be localized on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential around a molecule.[12][17] It is an invaluable tool for predicting intermolecular interactions.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid group. These regions are attractive to electrophiles and are likely sites for hydrogen bond acceptance.

-

Positive Regions (Blue): Indicate electron-poor areas, such as the acidic proton of the carboxylic acid group and the hydrogen atoms on the aromatic rings. These regions are attractive to nucleophiles and are likely sites for hydrogen bond donation.

The MEP of 4N2BA will highlight the electronegative oxygen atoms as the primary sites for electrophilic attack and hydrogen bonding interactions.

Vibrational Spectroscopy

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Key vibrational modes for 4N2BA would include:

-

O-H stretch: A broad band typically above 3000 cm⁻¹.

-

C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹.

-

Aromatic C-H stretches: Multiple sharp bands around 3000-3100 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of 4N2BA.[18][19] This calculation provides information about the electronic transitions between molecular orbitals. For 4N2BA, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene and benzene rings.

Protocol (TD-DFT):

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Software Keyword (Gaussian): #p TD(NStates=10) B3LYP/6-311++G(d,p)

-

Software Keyword (ORCA): ! B3LYP 6-311++G(d,p) \n %td dft nroots 10 end

Data Presentation

Table 1: Calculated Properties of this compound

| Property | Value |

| Method | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | To be calculated |

| HOMO Energy (eV) | To be calculated |

| LUMO Energy (eV) | To be calculated |

| HOMO-LUMO Gap (eV) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

Visualizations

Workflow Diagram

Caption: Computational workflow for this compound.

Conceptual Diagram: DFT Principles

Sources

- 1. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 2. insilicosci.com [insilicosci.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 8. Gaussian 09 Electronic Structure Programs Software [environmental-expert.com]

- 9. gaussian-09w.software.informer.com [gaussian-09w.software.informer.com]

- 10. upb-pc2.atlassian.net [upb-pc2.atlassian.net]

- 11. ORCA 6.0 Manual [faccts.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Modeling of Molecular Vibrations [server.ccl.net]

- 14. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 15. researchgate.net [researchgate.net]

- 16. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of 4-Naphthalen-2-yl-benzoic acid in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Naphthalen-2-yl-benzoic acid, a molecule of interest in pharmaceutical and materials science research. We will delve into the theoretical underpinnings that govern its solubility, present an estimated solubility profile in a range of common laboratory solvents, and provide a detailed, field-proven experimental protocol for determining its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Theoretical Framework: Understanding the Solubility of this compound

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] this compound is a complex organic molecule with distinct structural motifs that influence its solubility.

-

The Aromatic Core: The molecule possesses a large, nonpolar naphthalene ring system and a benzene ring. This significant hydrocarbon portion is hydrophobic ("water-fearing") and will readily interact with nonpolar solvents through van der Waals forces.[1]

-

The Polar Functional Group: The carboxylic acid (-COOH) group is a polar, hydrophilic ("water-loving") functional group. It can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar solvents like water and alcohols.[2][3]

The overall solubility of this compound in a given solvent is a balance between these opposing characteristics. In polar solvents, the energy required to break the solvent-solvent hydrogen bonds to accommodate the large nonpolar naphthalene and benzene rings is often greater than the energy gained from the solvation of the carboxylic acid group. Conversely, in nonpolar solvents, the polar carboxylic acid group may not be sufficiently solvated, limiting solubility.

The solubility of carboxylic acids is also highly dependent on the pH of the medium.[4] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[5]

Estimated Solubility Profile of this compound

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic rings dominate the molecule's character, making it highly hydrophobic.[1] |

| Methanol | Polar Protic | Sparingly Soluble | The alcohol can hydrogen bond with the carboxylic acid, but the large nonpolar moiety limits solubility. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, with a slight increase in solubility due to the larger alkyl chain of the solvent.[6] |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity can solvate the carboxylic acid group, and its organic character can accommodate the aromatic rings. |

| Dichloromethane (DCM) | Nonpolar | Soluble | The nonpolar nature of DCM effectively solvates the large aromatic system. |

| Diethyl Ether | Nonpolar | Soluble | Similar to DCM, diethyl ether is a good solvent for large, nonpolar organic molecules.[1] |

| Toluene | Nonpolar | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the naphthalene and benzene rings. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | While nonpolar, the highly nonpolar and aliphatic nature of hexane may not be sufficient to overcome the crystal lattice energy of the solid acid. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of solvating both the polar and nonpolar portions of the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a versatile solvent for a wide range of organic compounds. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale for the Shake-Flask Method

Kinetic solubility measurements, often performed in high-throughput screening, can overestimate the true solubility as they can lead to the formation of supersaturated solutions.[7][9] The shake-flask method, by allowing sufficient time for equilibration, provides the most reliable and reproducible data for thermodynamic solubility, which is crucial for applications such as formulation development and preclinical studies.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure the this compound is of high purity and in a consistent solid form (e.g., crystalline).

-

Use high-purity solvents.

-

Prepare a series of clean, sealable vials (e.g., glass vials with PTFE-lined caps).

-

-

Addition of Compound and Solvent:

-

To each vial, add an excess amount of this compound. It is crucial to have undissolved solid present throughout the experiment to ensure saturation.[4]

-

Accurately dispense a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., at 25°C or 37°C). The temperature must be strictly controlled.[10]

-

Agitate the vials at a consistent rate that is sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction. A common starting point is 300 RPM on a rotary shaker.[4]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[4][11] For poorly soluble compounds, longer equilibration times may be necessary.[7] To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is achieved when consecutive measurements are consistent.[8]

-

-

Sample Separation:

-

Once equilibrium is reached, carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter with a low-binding membrane (e.g., PTFE) to separate the solid. It is important to ensure the filter does not absorb the solute.

-

-

-

Sample Analysis:

-

Immediately after separation, accurately dilute a known volume of the supernatant with a suitable solvent to prevent precipitation upon cooling.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Conclusion

The solubility of this compound is a critical parameter that influences its behavior in various applications. Its large, nonpolar aromatic structure suggests poor aqueous solubility but good solubility in many organic solvents. For precise and reliable solubility data, the shake-flask method is the recommended experimental approach. The detailed protocol provided in this guide offers a robust framework for researchers to accurately determine the thermodynamic solubility of this compound and similar molecules.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. [Link]

-

Shake Flask Method Summary - BioAssay Systems. [Link]

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

Equilibrium Solubility Assays Protocol - AxisPharm. [Link]

-

Describes equilibrium solubility of a drug substance - Biorelevant.com. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Procedure For Determining Solubility Of Organic Compounds | PDF - Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS - SciELO. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

How can you determine the solubility of organic compounds? - Quora. [Link]

-

Polarity and Solubility of Organic Compounds. [Link]

-

2-hydroxy-4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]benzoic Acid - PubChem. [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]

-

4-naphthalen-1-yloxy-benzoic acid - Chemical Synthesis Database. [Link]

-

2.5: Physical properties of organic compounds - Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. [Link]

-

Benzoic acid, 4-(2-methyl-1-naphthalenyl)- | C18H14O2 | CID 81432138 - PubChem. [Link]

-

Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents - PubMed. [Link]

-

2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem. [Link]

-

Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie. [Link]

-

Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. [Link]

-

Benzoic acid - Wikipedia. [Link]

-

Benzoic acid - Sciencemadness Wiki. [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. biorelevant.com [biorelevant.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. scielo.br [scielo.br]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Theoretical DFT Insights into the Molecular Architecture and Reactivity of 4-Naphthalen-2-yl-benzoic acid

An In-Depth Technical Guide:

Preamble: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, understanding a molecule's structure, stability, and reactive potential is paramount. 4-Naphthalen-2-yl-benzoic acid (C₁₇H₁₂O₂), a molecule combining the structural motifs of naphthalene and benzoic acid, presents a compelling case for in-depth computational analysis. While experimental characterization provides essential data, theoretical studies, particularly those employing Density Functional Theory (DFT), offer a profound, atom-level perspective on its electronic behavior. This guide provides a comprehensive framework for conducting a theoretical DFT study of this compound, moving beyond a simple recitation of methods to explain the causality behind each computational choice and its implications for molecular characterization.

The Strategic Imperative for DFT in Molecular Analysis

The decision to employ DFT is not merely a computational convenience; it is a strategic choice rooted in the method's balance of accuracy and computational feasibility for medium-sized organic molecules. DFT allows us to model the electronic structure, and from this, derive a wealth of properties that are either difficult or time-consuming to measure experimentally. For a molecule like this compound, this theoretical lens enables us to:

-

Elucidate 3D Conformation: Determine the most stable geometric arrangement, including the dihedral angle between the naphthalene and benzoic acid rings, which governs the molecule's overall shape.

-

Predict Spectroscopic Signatures: Calculate vibrational frequencies to predict and interpret experimental Infrared (IR) and Raman spectra, providing a theoretical fingerprint of the molecule.

-

Map Reactivity and Interaction Sites: Identify regions of high and low electron density, predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants.[1][2]

-

Quantify Electronic Properties: Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to assess the molecule's electronic stability and susceptibility to charge transfer.[3]

This guide will detail the protocols to achieve these insights, establishing a robust, self-validating computational workflow.

Foundational Methodology: The Art of Selecting the Right Tools

The validity of any DFT study hinges on the judicious selection of the computational method (functional) and the mathematical descriptors of atomic orbitals (basis set). These choices are not arbitrary; they are informed by decades of benchmark studies and tailored to the chemical nature of the molecule .[4][5]

The Functional: Becke, 3-Parameter, Lee-Yang-Parr (B3LYP)

For organic molecules composed of first- and second-row elements, the B3LYP hybrid functional has consistently demonstrated a high degree of accuracy for predicting geometries, vibrational frequencies, and electronic properties.[6][7][8]

-

Why B3LYP?

-

Hybrid Nature: B3LYP incorporates a portion of the exact Hartree-Fock exchange energy, which corrects for the self-interaction error inherent in pure DFT functionals. This is crucial for accurately describing the electronic structure of conjugated π-systems like those in naphthalene and benzoic acid.

-

Proven Track Record: It is one of the most widely used and benchmarked functionals, providing a wealth of comparative data and a high degree of confidence in the results for systems like aromatic carboxylic acids.[9][10][11]

-

The Basis Set: 6-311++G(d,p)

The basis set dictates the flexibility with which electron density can be distributed around the atoms. For a molecule with heteroatoms (oxygen), potential for hydrogen bonding, and delocalized electrons, a robust and flexible basis set is non-negotiable. The Pople-style 6-311++G(d,p) basis set is an excellent choice.[6][10][12]

-

Deconstructing the Basis Set:

-

6-311G: This is a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

-

++ (Diffuse Functions): The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are large, spread-out orbitals that are essential for accurately describing systems with lone pairs, anions, and non-covalent interactions like hydrogen bonding—all relevant to the carboxylic acid group.[13]

-

(d,p) (Polarization Functions): These functions add d-orbitals to heavy atoms and p-orbitals to hydrogen atoms. They allow the electron cloud to change shape (polarize) in response to the molecular environment, which is critical for correctly modeling bond angles and electronic properties.[13]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a computationally sound and scientifically validated framework for our investigation.

Core Computational Protocols: A Step-by-Step Guide

The following protocols outline the key theoretical experiments to be performed. These steps are designed to be sequential, as the output of one calculation serves as the input for the next.

Protocol 1: Geometry Optimization

Objective: To find the lowest energy (most stable) three-dimensional structure of this compound.

Methodology:

-

Input Structure: Build an initial guess of the molecular structure using molecular modeling software. The CAS Number is 106359-70-0 and the molecular formula is C₁₇H₁₂O₂.[14]

-

Calculation Setup:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Task: Opt (Optimization).

-

-

Execution: Run the calculation. The algorithm will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

-

Analysis: Extract the final optimized coordinates. Measure key structural parameters such as bond lengths, bond angles, and the dihedral angle between the naphthalene and phenyl rings.

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm the optimized structure is a true energy minimum and to predict the molecule's IR spectrum.

Methodology:

-

Input Structure: Use the optimized geometry from Protocol 1.

-

Calculation Setup:

-

Software: Same as above.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Task: Freq (Frequencies).

-

-

Execution: Run the frequency calculation.

-

Analysis & Validation:

-

Energy Minimum Confirmation: Check the output for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.[6] This is a critical self-validation step.

-

Spectral Prediction: Analyze the calculated vibrational modes and their corresponding intensities. Key vibrations to identify include the broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹), the sharp C=O carbonyl stretch (~1700-1680 cm⁻¹), and the aromatic C=C stretching vibrations (~1625-1465 cm⁻¹).[10][15] These theoretical frequencies can be compared with experimental IR data for validation.

-

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

Objective: To understand the molecule's electronic stability, reactivity, and charge transfer capabilities by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Methodology:

-

Input Structure: Use the optimized geometry. The HOMO and LUMO energies are standard outputs of the optimization or frequency calculation.

-

Analysis:

-

Visualize Orbitals: Plot the 3D surfaces of the HOMO and LUMO to see where they are localized on the molecule.

-

Calculate the HOMO-LUMO Gap: The energy gap (ΔE) is calculated as E_LUMO - E_HOMO.

-

Interpret the Gap: A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals.[3] A smaller gap suggests the molecule is more easily excitable and more reactive.

-

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.[1][16]

Methodology:

-

Input Structure: Use the optimized geometry.

-

Calculation: Generate the MEP surface by calculating the electrostatic potential on the molecule's electron density surface.

-

Analysis:

-

Visualize the Map: The MEP is typically color-coded. Regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack and are likely hydrogen bond acceptor sites (e.g., the carbonyl oxygen).[2][17]

-

Identify Positive Regions: Regions of positive potential (electron-poor), shown in blue, indicate sites for nucleophilic attack (e.g., the acidic hydrogen of the carboxyl group).[1] This map is invaluable for predicting how the molecule will "appear" to other molecules, guiding research in drug design and materials science.[18][19]

-

Visualization of Concepts and Workflows

Visual aids are critical for understanding complex computational workflows and theoretical concepts.

Overall DFT Analysis Workflow

Caption: A flowchart illustrating the sequential workflow for the theoretical DFT study.

Frontier Molecular Orbital (FMO) Concept

Caption: The relationship between HOMO, LUMO, the energy gap, and molecular properties.

Molecular Electrostatic Potential (MEP) Map Interpretation

Caption: A conceptual diagram explaining the color-coding of an MEP map.

Anticipated Results and Data Presentation

Based on the protocols, we can anticipate a rich dataset that characterizes this compound. The results should be organized clearly for interpretation.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| **Bond Angles (°) ** | ||

| O=C-O | ~123° | |

| C-O-H | ~107° | |

| Dihedral Angle (°) | C(phenyl)-C(phenyl)-C(naphthyl)-C(naphthyl) | ~45-55° |

Table 2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3580 (monomer), broad ~3300-2500 (dimer) |

| C-H Stretch | Aromatic Rings | ~3100-3000 |